1-(Cyclopropylmethyl)-4-methylpiperazine
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Overview
Description
1-(Cyclopropylmethyl)-4-methylpiperazine is an organic compound with the chemical formula C10H18N2. It is a white crystalline solid that is stable at room temperature. This compound is known for its applications in the medical and research fields, particularly due to its regulatory effects on neurotransmitters .
Synthetic Routes and Reaction Conditions:
- The synthesis of this compound typically involves the reaction of methylpiperazine with cyclopropyl haloalkane, such as cyclopropyl chloromethane. This reaction is usually carried out under the protection of an inert gas, such as nitrogen, and at a suitable temperature .
- The reaction product is then crystallized, purified, and dried to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: The major products include cyclopropylmethyl ketones.
Reduction: The major products include cyclopropylmethylamines.
Substitution: The major products depend on the substituent introduced but can include various substituted piperazines.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used to study the regulatory effects on neurotransmitters and the pathogenesis of nervous system-related diseases.
Medicine: It is used as a regulator of neurotransmitters to treat anxiety, depression, and other mental diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-methylpiperazine involves its interaction with neurotransmitter receptors in the nervous system. It affects the chemical transmission of the nervous system, thereby regulating neurotransmitter levels and exerting its therapeutic effects. The molecular targets include various neurotransmitter receptors and pathways involved in neurotransmission .
Comparison with Similar Compounds
- Cyclopropylmethylamine
- Cyclopropylmethylpiperidine
- Cyclopropylmethylpyrrolidine
Comparison: 1-(Cyclopropylmethyl)-4-methylpiperazine is unique due to its specific structure, which includes a cyclopropylmethyl group attached to a piperazine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, cyclopropylmethylamine lacks the piperazine ring, which significantly alters its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-10-4-6-11(7-5-10)8-9-2-3-9/h9H,2-8H2,1H3 |
InChI Key |
LHSHAIPEBMXBTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2CC2 |
Origin of Product |
United States |
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